2-Aminocyclopentanol

説明

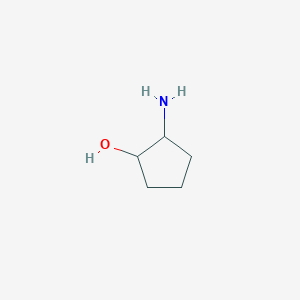

2-Aminocyclopentanol is an organic compound with the molecular formula C5H11NO It is a cyclopentane derivative where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the cyclopentane ring

Synthetic Routes and Reaction Conditions:

Chemoenzymatic Synthesis: One efficient method involves the synthesis and subsequent Burkholderia cepacia lipase-catalyzed resolution of the racemic precursor trans-2-(diallylamino)cyclopentanol.

Ring-Opening Reaction: Another method includes the ring-opening of cyclopentane epoxide in ammonia water to obtain a trans-2-aminocyclopentanol raceme.

Resolution of Enantiomers: The resolution of (±)-trans-2-benzylaminocyclopentanol using D- or L-dibenzoyltartaric acid as the resolving agent, followed by debenzylation, yields the enantiomeric trans-2-aminocyclopentanols.

Industrial Production Methods:

- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

Reduction: Reduction reactions can convert this compound to other derivatives, but detailed conditions are not specified.

Substitution: This compound can participate in substitution reactions, particularly involving the amino group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentanol derivatives.

Chemistry:

Chiral Building Block: this compound serves as a chiral building block in the synthesis of pharmaceuticals.

Biology:

Enzyme Inhibitors: This compound and its analogs can act as enzyme inhibitors in biochemistry research.

Medicine:

Pharmaceutical Synthesis: this compound is used in the synthesis of various pharmaceuticals, particularly those requiring chiral intermediates.

Industry:

Catalyst Development: In industrial processes, this compound can be modified to form ligands for catalytic complexes, which are crucial in large-scale syntheses of materials and chemicals.

Environmental Science:

Pollutant Degradation: Research in environmental science has explored using compounds like this compound for the degradation of pollutants.

作用機序

The precise mechanism of action of 2-Aminocyclopentanol is not completely understood. it is believed to function as an agonist at G protein-coupled receptors, which play a role in regulating various physiological processes . Additionally, it may act on cholinesterase enzymes, which are crucial for nerve function by breaking down acetylcholine.

類似化合物との比較

2-Aminocyclohexanol: A similar compound with a six-membered ring instead of a five-membered ring.

2-Aminocyclopropanol: A compound with a three-membered ring, offering different steric and electronic properties.

2-Benzylaminocyclopentanol: A derivative with a benzyl group attached to the amino group.

Uniqueness:

- 2-Aminocyclopentanol is unique due to its five-membered ring structure, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

生物活性

2-Aminocyclopentanol (CHNO) is an organic compound with significant biological activity, particularly within the realm of neuropharmacology. Its structural features, including an amino group and a hydroxyl group, suggest potential interactions with various biological targets, including neurotransmitter systems. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 101.15 g/mol

- Functional Groups : Amino (-NH) and Hydroxyl (-OH)

These functional groups contribute to its reactivity and biological interactions, particularly in the central nervous system (CNS) .

Neuropharmacological Effects

Research indicates that this compound exhibits potential as a central nervous system agent. Its structural resemblance to neurotransmitters suggests it may modulate receptor activity in the brain, influencing mood and cognitive functions. Specifically, studies have shown it may interact with adenosine receptors, which are critical for regulating various neurological processes .

Interaction with Adenosine Receptors

Adenosine receptors play a pivotal role in neurotransmission and neuroprotection. This compound has been evaluated for its agonistic effects on these receptors. In one study, it was found to exhibit significant agonist activity at the A1 adenosine receptor, which is associated with cardioprotective and neuroprotective effects . The compound's ability to modulate cAMP levels in human embryonic kidney cells (HEK293T) further underscores its potential therapeutic applications.

Study on Antinociceptive Properties

A study conducted on various adenosine analogs, including this compound, assessed their antinociceptive properties. The findings demonstrated that certain derivatives of this compound could effectively reduce pain responses in animal models. The compound's interaction with adenosine receptors was linked to its analgesic effects, highlighting its potential for pain management therapies .

Synthesis and Biological Evaluation

The synthesis of this compound derivatives has been explored to enhance biological activity. For instance, a series of modified compounds were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Some derivatives exhibited potent anti-inflammatory effects while maintaining low COX-2 inhibition, suggesting a favorable therapeutic profile .

Comparative Data Table

| Compound | Biological Activity | EC50 (μM) | Remarks |

|---|---|---|---|

| This compound | A1 Adenosine Receptor Agonist | 0.0063 | Significant agonistic effect on cAMP levels |

| Modified Derivative A | COX-2 Inhibition | >5 | Low COX-2 inhibition; potential anti-inflammatory |

| Modified Derivative B | Antinociceptive Activity | 0.28 | Effective pain relief in animal models |

科学的研究の応用

Chemical Properties and Structure

2-Aminocyclopentanol, specifically the (1R,2R)-trans isomer, has the molecular formula and is characterized by a hydroxyl group and an amino group attached to a cyclopentane ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, specific derivatives were found to inhibit fatty acid synthase, leading to reduced food intake and beneficial metabolic effects in tissues like the liver and adipose tissue .

- Adenosine Receptor Agonists : The compound has been utilized in synthesizing adenosine receptor agonists, which are valuable in treating conditions such as type II diabetes. These compounds exhibited high selectivity and potency at the A1 adenosine receptor, indicating their potential for therapeutic applications .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate:

- Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex structures, including pharmaceuticals and agrochemicals. Its ability to undergo various transformations makes it an essential component in synthetic pathways .

- Chemoenzymatic Synthesis : Recent advancements have highlighted efficient chemoenzymatic methods for synthesizing both enantiomers of this compound, demonstrating its utility in producing optically active compounds for drug development .

Material Science

The compound's unique properties have led to its exploration in material science:

- High-Performance Materials : this compound derivatives are being studied for their role in developing specialty chemicals and high-performance materials due to their favorable chemical properties .

Case Study 1: Anticancer Properties

A study focused on the anticancer effects of this compound derivatives demonstrated significant apoptosis induction in breast cancer cell lines. The research indicated that these compounds could serve as lead candidates for developing new anticancer agents due to their ability to modulate cancer cell behavior effectively.

Case Study 2: Adenosine Receptor Agonists

Research involving the synthesis of benzyloxy derivatives of this compound revealed enhanced selectivity for A1 adenosine receptors. The findings suggest that modifications to the cyclopentane structure can lead to compounds with improved pharmacological profiles, potentially translating into effective treatments for various diseases .

特性

IUPAC Name |

2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903822 | |

| Record name | NoName_4581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57070-95-8, 59260-76-3 | |

| Record name | Cyclopentanol, cis-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanol, trans-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059260763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing enantiomerically pure trans-2-aminocyclopentanol?

A1: Several approaches have been explored for obtaining enantiomerically pure trans-2-aminocyclopentanol:

- Resolution with Chiral Acids: One method involves resolving (±)-trans-2-benzylaminocyclopentanol using resolving agents like D- or L-dibenzoyltartaric acid, followed by debenzylation. []

- Lipase-Catalyzed Kinetic Resolution: Researchers have successfully employed lipase-catalyzed kinetic resolution of (±)-trans-2-azidocycloalkanols, followed by conversion to the corresponding 2-aminocycloalkanols. Pseudomonas sp. lipases have shown high enantioselectivity in this process. []

- Chemoenzymatic Synthesis: Highly efficient chemoenzymatic syntheses have also been developed for trans-2-aminocyclopentanol derivatives, utilizing lipase-catalyzed acylation for high enantiomeric excesses. [, ]

Q2: How does the stereochemistry of 2-aminocyclopentanol affect its reactivity?

A2: The cis and trans isomers of this compound exhibit differences in reactivity, particularly in their reactions with formaldehyde. [] trans-2-Aminocyclopentanol forms a single isomer of NN′-methanoperhydrocycloalkano[d,i][1,6,3,8]dioxadiazecine upon condensation with formaldehyde. In contrast, the reaction with cis isomers might lead to different products.

Q3: Has the absolute configuration of trans-2-aminocyclopentanol enantiomers been determined?

A3: Yes, the absolute configuration of trans-2-aminocyclopentanol enantiomers has been established. Researchers converted the enantiomers to their quaternary ammonium acetate ester derivatives and compared their optical rotatory dispersion (ORD) spectra with those of cyclohexane derivatives with known configurations. []

Q4: What insights have photoelectron spectroscopy studies provided about this compound?

A4: Photoelectron spectroscopy studies have been instrumental in understanding the electronic structure and intramolecular hydrogen bonding in this compound isomers. [, ] The cis isomers exhibit shifts in the ionization energies of the nitrogen and oxygen lone pair orbitals (nO and nN) compared to the trans isomers, indicating the presence of intramolecular hydrogen bonding.

Q5: Can this compound be used as a chiral building block for synthesizing other optically active compounds?

A5: Yes, enantiomerically pure trans-2-aminocyclopentanol serves as a valuable chiral building block. It can be transformed into optically active polyamines via lipase-catalyzed double monoaminolysis of dimethyl malonate. [] It has also been used to synthesize the cyclopentylic analog of vesamicol. []

Q6: Are there any known applications of trans-2-aminocyclopentanol derivatives in asymmetric synthesis?

A6: Yes, optically active trans-2-(N,N-dialkylamino)cyclopentanols and their acetate derivatives have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. [] This highlights their potential in asymmetric catalysis.

Q7: Have any studies explored the biocatalytic potential of this compound?

A7: Research has investigated the bioreduction of 2-oxocyclopentanecarboxamides using enzymatic methods, leading to the synthesis of optically active 2-aminomethyl- and 2-aminocyclopentanols. [] This highlights the potential for employing biocatalytic approaches in producing these compounds.

Q8: What are the potential applications of high throughput screening methods in relation to this compound?

A8: High throughput solid-phase screening of bacteria with cyclic amino alcohol deamination activity has been investigated for the enantioselective synthesis of chiral cyclic β-amino alcohols, potentially including derivatives of this compound. [] This approach could accelerate the discovery of novel biocatalysts for synthesizing these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。